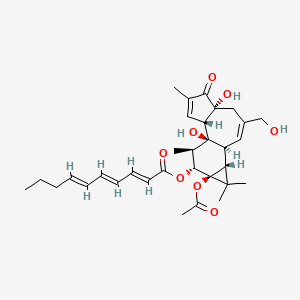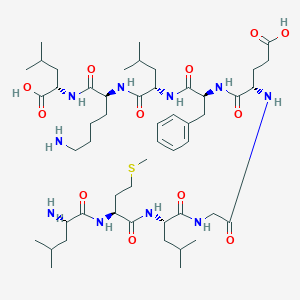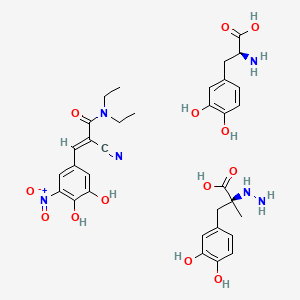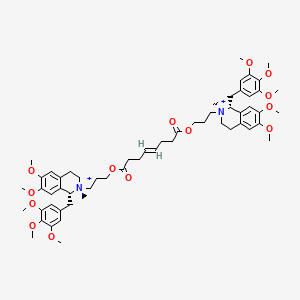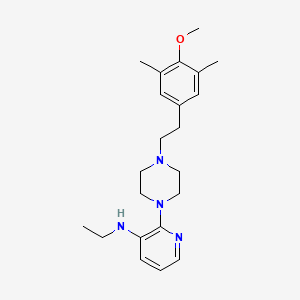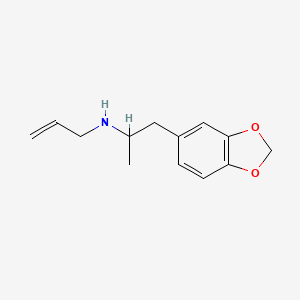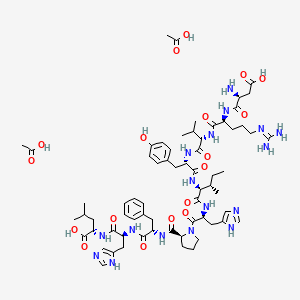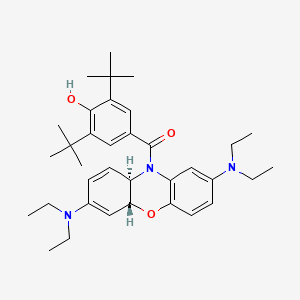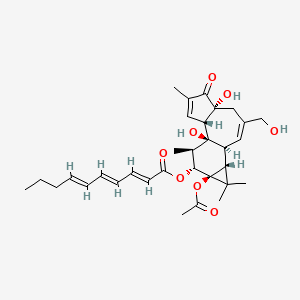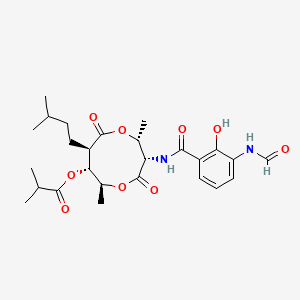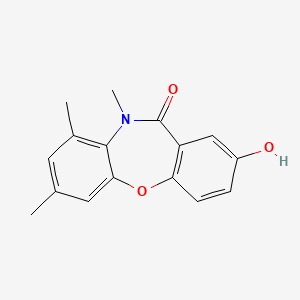
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride is a complex organic compound that belongs to the class of imidamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and substituted phenyl ethyl compounds. Common reaction conditions may involve:
Solvents: Methanol, ethanol, or dichloromethane.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, affecting neurotransmission.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineethanimidamide derivatives: Compounds with similar structures but different substituents.
Phenyl ethyl derivatives: Compounds with variations in the phenyl ethyl group.
Uniqueness
1-Pyrrolidineethanimidamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-oxo-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
92884-71-4 |
|---|---|
Molecular Formula |
C16H24ClN3O3 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxopyrrolidin-1-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-21-13-6-5-12(10-14(13)22-2)7-8-18-15(17)11-19-9-3-4-16(19)20;/h5-6,10H,3-4,7-9,11H2,1-2H3,(H2,17,18);1H |
InChI Key |
XXFHEUGNKBEZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(CN2CCCC2=O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


